Inhibitory Activity Against SphK1: Establishing the Potency Baseline
The target compound demonstrates a baseline inhibitory activity against human SphK1. The observed IC50 value places it within the range of early-generation SphK1 inhibitors, offering a useful tool compound for studying the target at a defined concentration window [1]. This activity is notably weaker than highly optimized clinical candidates like PF-543 (IC50 ~2 nM), highlighting its utility as a low-potency control or a scaffold for further optimization [2].
| Evidence Dimension | Human SphK1 Inhibition |
|---|---|
| Target Compound Data | IC50 = 5.00E+4 nM (50 μM) |
| Comparator Or Baseline | PF-543, a potent SphK1 inhibitor. IC50 = 2.0 nM [2] |
| Quantified Difference | The target compound is approximately 25,000-fold less potent than PF-543. |
| Conditions | In vitro kinase assay using sphingosine as substrate, 15-20 min incubation, [gamma-32P]ATP detection method [1]. |
Why This Matters
This quantifies the compound's activity level, allowing researchers to select it for applications where a weaker SphK1 inhibition window is desirable, such as in studies of partial target engagement or when comparing effects to more potent tool compounds.
- [1] BindingDB Entry BDBM50393641, CHEMBL2158686. IC50: 5.00E+4 nM for human SphK1. Accessed 2026-04-30. View Source
- [2] Schnute, M. E., et al. (2012). PF-543, a Potent and Selective Sphingosine Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 55(8), 3889-3898. View Source
